

5-(Trifluoromethyl)thiophene-2-carboxylic acid

CAS number and properties

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)thiophene-2-carboxylic acid

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An In-depth Technical Guide to **5-(Trifluoromethyl)thiophene-2-carboxylic acid**

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on **5-(Trifluoromethyl)thiophene-2-carboxylic acid**. It delves into its core properties, synthesis, reactivity, and applications, providing expert insights into its utility as a critical building block in modern chemistry.

Introduction: The Strategic Importance of a Fluorinated Heterocycle

5-(Trifluoromethyl)thiophene-2-carboxylic acid (CAS No. 128009-32-5) is a substituted thiophene derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a thiophene ring—a bioisostere of a benzene ring—is strategically functionalized with a carboxylic acid at the 2-position and a trifluoromethyl ($-CF_3$) group at the 5-position.[1]

The incorporation of the $-CF_3$ group is a cornerstone of modern medicinal chemistry.[2] This highly electronegative and lipophilic moiety can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The electron-withdrawing nature of the

trifluoromethyl group also modulates the electronic properties of the thiophene ring, influencing its reactivity. Consequently, this compound serves as an invaluable building block in the development of novel pharmaceuticals, particularly in oncology and anti-inflammatory therapies, as well as in the creation of advanced materials and agrochemicals.[3]

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its effective application in research and development. The key characteristics of **5-(Trifluoromethyl)thiophene-2-carboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	128009-32-5	[1][4][5]
Molecular Formula	C ₆ H ₃ F ₃ O ₂ S	[1][4][5]
Molecular Weight	196.15 g/mol	[1][4]
Appearance	Solid	[1]
Melting Point	76-78 °C	[1]
Boiling Point	258.6 ± 40.0 °C at 760 mmHg	[1]
Density	1.6 ± 0.1 g/cm ³	[1]
pKa (Predicted)	2.96 ± 0.10	[5]
IUPAC Name	5-(trifluoromethyl)thiophene-2-carboxylic acid	[1]
SMILES	C1=C(SC(=C1)C(F)(F)C(=O)O	[1][5]
InChI Key	MTPNYGZXGMOELX-UHFFFAOYSA-N	[1][5]

Expert Insight: The predicted pKa of ~2.96 indicates a relatively strong carboxylic acid. This is a direct consequence of the powerful electron-withdrawing effect of the trifluoromethyl group, which stabilizes the carboxylate anion through inductive effects propagated through the

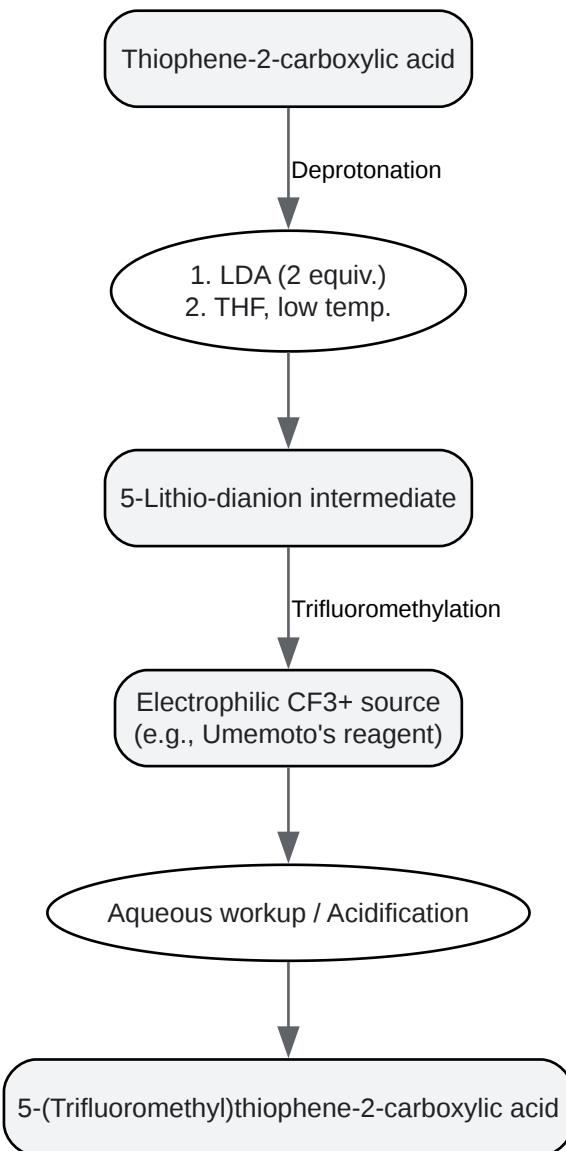
thiophene ring. This enhanced acidity is a key feature influencing its reactivity, particularly in nucleophilic substitution reactions at the carboxyl group.

Synthesis Methodologies: Pathways to a Key Intermediate

Several synthetic routes to **5-(Trifluoromethyl)thiophene-2-carboxylic acid** have been established, each with distinct advantages. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Method 1: Lithiation and Carboxylation

A common and direct approach involves the functionalization of a pre-existing thiophene backbone. This method leverages the acidity of protons on the thiophene ring, which can be selectively removed by a strong base.



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Workflow for Synthesis via Lithiation

Protocol Detail: Synthesis via Lithiation and Trifluoromethylation

- Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve thiophene-2-carboxylic acid in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
- Deprotonation: Slowly add two equivalents of lithium diisopropylamide (LDA) solution dropwise while maintaining the temperature at -78 °C. The use of two equivalents is critical:

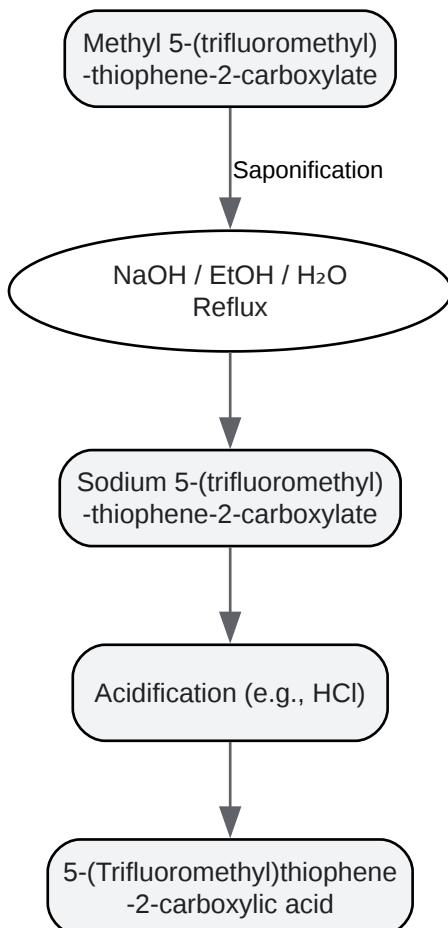
the first deprotonates the carboxylic acid, and the second deprotonates the C-5 position of the thiophene ring to form the 5-lithio derivative.[1]

- Trifluoromethylation: After stirring for 1-2 hours, add an electrophilic trifluoromethylating agent (e.g., N-(Trifluoromethyl)-N-nitrosotrifluoromethanesulfonamide or Umemoto's reagent). Allow the reaction to slowly warm to room temperature overnight.
- Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Acidify the mixture with 1M HCl to a pH of ~2.
- Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality: The double deprotonation strategy is elegant and efficient. LDA is a strong, non-nucleophilic base, ideal for removing protons without attacking the carboxylate. The C-5 proton is the most acidic on the thiophene ring (after the carboxylic acid proton) due to the directing effect of the sulfur atom, ensuring regioselective lithiation.[1]

Method 2: Saponification of the Corresponding Ester

An alternative, often high-yielding route involves the hydrolysis of the methyl or ethyl ester precursor. This method is particularly useful if the ester is more readily synthesized or commercially available.



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Workflow for Synthesis via Saponification

Protocol Detail: Saponification of Methyl Ester

- Reaction Setup: To a solution of methyl 5-(trifluoromethyl)thiophene-2-carboxylate in a mixture of ethanol and water (e.g., 3:1), add an excess of sodium hydroxide (NaOH).
- Hydrolysis: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
- Acidification: Cool the solution in an ice bath and acidify with concentrated HCl until the product precipitates out as a solid.

- Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

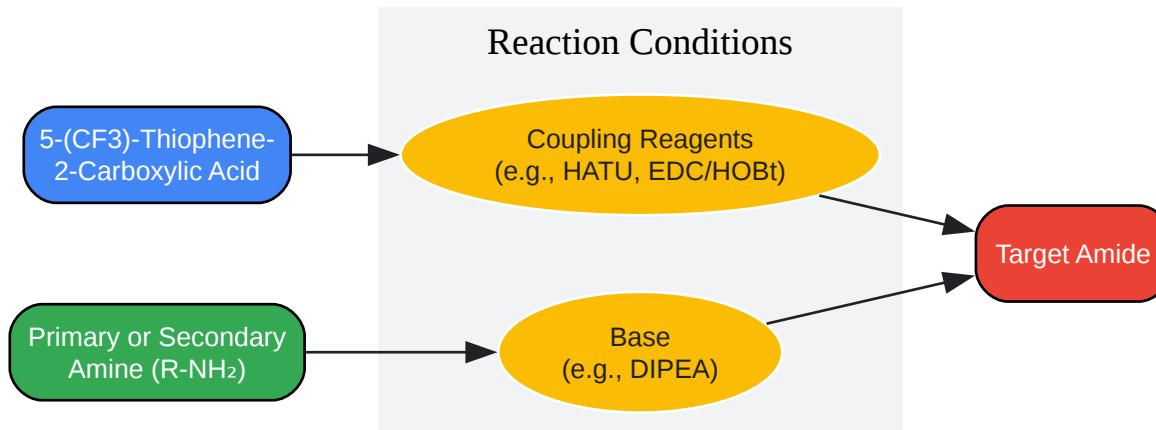
Trustworthiness: This self-validating protocol relies on a classic and robust chemical transformation. The completion of the reaction is easily monitored, and the product often precipitates upon acidification in high purity, minimizing the need for extensive chromatographic purification.

Reactivity and Applications in Drug Development

The true value of **5-(Trifluoromethyl)thiophene-2-carboxylic acid** lies in its utility as a scaffold for building more complex molecules. The carboxylic acid moiety is a versatile handle for a variety of chemical transformations.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most common application is in the formation of amide bonds, a cornerstone reaction in the synthesis of pharmaceuticals.



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Amide Coupling Reaction Scheme

Expert Insight: The trifluoromethyl group enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack. However, direct condensation with an amine

requires harsh conditions. Therefore, the use of coupling agents like HATU or EDC/HOBt is standard practice. These reagents convert the carboxylic acid into a highly reactive activated ester *in situ*, which is then readily attacked by the amine under mild conditions to form the amide bond with high efficiency. This process is fundamental to constructing libraries of potential drug candidates for screening.[\[6\]](#)

Role as a Pharmacophore Component

The 5-(trifluoromethyl)thiophene-2-carboxamide moiety is found in numerous biologically active compounds. The trifluoromethyl group often serves to:

- Increase Lipophilicity: Enhancing the ability of the molecule to cross cell membranes.[\[2\]](#)
- Block Metabolic Oxidation: The C-F bond is exceptionally strong, preventing metabolic degradation at that position and thereby increasing the drug's half-life.[\[2\]](#)
- Modulate Acidity/Basicity: The electron-withdrawing nature can influence the pKa of nearby functional groups, affecting receptor binding and solubility.[\[2\]](#)

Safety and Handling

As with any laboratory chemical, proper handling of **5-(Trifluoromethyl)thiophene-2-carboxylic acid** is essential. While a specific, comprehensive safety data sheet (SDS) was not found, data for structurally related compounds provides a strong basis for safe handling protocols.[\[7\]](#)[\[8\]](#)

Hazard Identification:

- Acute Toxicity: May be harmful if swallowed.[\[8\]](#)
- Skin Irritation: Causes skin irritation.[\[7\]](#)[\[8\]](#)
- Eye Irritation: Causes serious eye irritation.[\[7\]](#)[\[8\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[7\]](#)[\[8\]](#)

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
- Storage: Store in a cool, dry, dark place in a tightly sealed container.[1] Recommended storage temperature is between 2-8 °C.[1]
- Spill Response: In case of a spill, contain the spillage and collect it with a non-combustible absorbent material. Place in a suitable container for disposal.[7]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[9]
 - Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [8]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [9]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

Conclusion

5-(Trifluoromethyl)thiophene-2-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a thiophene core, a reactive carboxylic acid handle, and a property-modulating trifluoromethyl group makes it an indispensable building block in the pursuit of novel therapeutics and advanced materials. A firm grasp of its properties, synthesis, and reactivity empowers researchers to leverage its full potential in their scientific endeavors.

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